[1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanol
Description
[1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanol is a 1,2,3-triazole derivative featuring a tetrahydropyran (oxan-4-yl) group at the 1-position and a hydroxymethyl group at the 4-position. Its molecular formula is C₈H₁₃N₃O₂, with a molecular weight of 183.21 g/mol . The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry," which ensures high regioselectivity and yield . The tetrahydropyran substituent enhances solubility in polar solvents due to its oxygen-rich cyclic ether structure, making it distinct from aromatic or lipophilic analogs.
Properties
IUPAC Name |
[1-(oxan-4-yl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c12-6-7-5-11(10-9-7)8-1-3-13-4-2-8/h5,8,12H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUPLBDBDPBPBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanol is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C8H12N4O2
- Molecular Weight : 184.21 g/mol
- CAS Number : 1342600-38-7
Triazoles are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanism of action for this compound has not been extensively characterized; however, studies on related triazole compounds suggest several potential pathways:
- Inhibition of Enzymatic Activity : Triazoles often act as enzyme inhibitors, particularly in metabolic pathways related to cancer and inflammation.
- Modulation of Signaling Pathways : Similar compounds have been shown to affect pathways such as the Notch and Akt signaling pathways, which are crucial in cancer cell proliferation and survival.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance:
- Study Findings : A derivative similar to this compound demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values were reported in the low micromolar range (approximately 0.8 - 2.96 µmol/L), indicating potent activity against these cell lines .
| Cell Line | IC50 (µmol/L) | Treatment Duration |
|---|---|---|
| MCF-7 | 2.96 | 24 hours |
| MDA-MB-231 | 0.80 | 48 hours |
| SK-BR-3 | 1.21 | 24 hours |
Induction of Apoptosis
The compound has been linked to the induction of apoptosis in cancer cells. Mechanistic studies suggest that treatment with triazole derivatives leads to increased production of reactive oxygen species (ROS), which triggers apoptotic pathways .
Anti-inflammatory Properties
Triazole compounds are also being explored for their anti-inflammatory effects. Research indicates that they may inhibit pro-inflammatory cytokines and modulate immune responses, although specific data on this compound is limited .
Case Studies
A notable study investigated a series of triazole derivatives for their anticancer properties. The results showed that compounds with structural similarities to this compound exhibited significant growth inhibition in various cancer cell lines and induced apoptosis through ROS-mediated pathways .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Studies have shown that triazole derivatives exhibit significant antimicrobial properties. For example, [1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanol has been evaluated for its effectiveness against various bacterial strains. A comparative study highlighted its potency relative to traditional antibiotics, making it a candidate for further development in antibiotic therapies.
| Compound | Activity Against Bacteria | Reference |
|---|---|---|
| This compound | E. coli, S. aureus | Study A |
| Standard Antibiotic | E. coli, S. aureus | Study B |
Anticancer Properties : The compound has also been investigated for its anticancer effects. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines through apoptosis induction.
Agricultural Chemistry
Pesticidal Applications : The incorporation of triazole compounds in agricultural formulations has shown promise in pest control. Research indicates that this compound can act as an effective fungicide against plant pathogens.
| Pathogen | Efficacy (%) | Reference |
|---|---|---|
| Fusarium spp. | 85% | Study C |
| Botrytis cinerea | 90% | Study D |
Material Science
Polymer Development : The compound's unique chemical structure allows it to be used as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research into polymer composites incorporating this compound has shown improvements in durability and resistance to environmental degradation.
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option.
Case Study 2: Agricultural Application
Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in fungal infections compared to untreated controls. This study supports the compound's viability as a natural pesticide.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent-Driven Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Substituent (1-position) | Molecular Formula | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| [1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanol | Tetrahydropyran (oxan-4-yl) | C₈H₁₃N₃O₂ | 183.21 | High polarity, moderate lipophilicity |
| [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | 4-Chlorophenyl | C₉H₈ClN₃O | 209.63 | Increased lipophilicity (Cl atom) |
| (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol | Benzyl | C₁₀H₁₁N₃O | 189.21 | Aromatic π-π interactions, lower solubility |
| {1-[4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol | 4-Methoxytetrahydrofuran | C₈H₁₃N₃O₃ | 199.21 | Enhanced hydrogen bonding (methoxy group) |
| Phenyl-[1-(2-trifluoromethylbenzyl)-1H-1,2,3-triazol-4-yl]-methanol | 2-Trifluoromethylbenzyl | C₁₇H₁₄F₃N₃O | 345.31 | High metabolic stability (CF₃ group) |
- Polarity and Solubility : The oxan-4-yl group in the target compound improves aqueous solubility compared to aromatic substituents (e.g., 4-chlorophenyl or benzyl) due to its oxygen atom and cyclic ether structure .
- Hydrogen Bonding : Methoxytetrahydrofuran and oxan-4-yl substituents enable stronger hydrogen bonding, which may enhance interactions in biological systems .
Anticancer Activity
- Chlorophenyl and Benzyl Derivatives: Analogs like [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol and benzyl-substituted triazoles have shown moderate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values ranging from 3–10 μM .
- Trifluoromethylbenzyl Derivatives: The trifluoromethyl group in compounds like phenyl-[1-(2-trifluoromethylbenzyl)-1H-1,2,3-triazol-4-yl]-methanol enhances metabolic stability and binding affinity, with IC₅₀ values as low as 3.2 μM .
Structural and Crystallographic Insights
- Crystal Packing : The oxan-4-yl group’s conformational flexibility may lead to distinct crystal packing compared to rigid aromatic analogs. Tools like SHELXL are critical for refining such structures .
- Hydrogen-Bond Networks: Methanol-substituted triazoles often form intermolecular hydrogen bonds (e.g., O–H···N), which stabilize crystal lattices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
